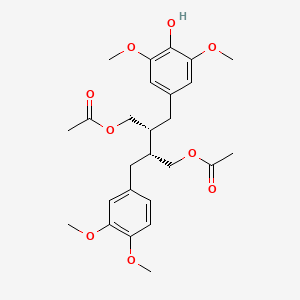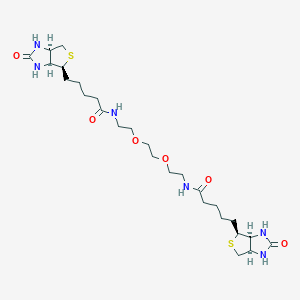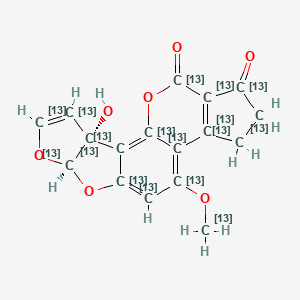
9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective chlorination and glycosylation reactions. Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, purine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for nucleic acid binding.
Medicine
Medicinally, compounds like “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” may be explored for their antiviral, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of purine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit a key enzyme involved in DNA replication, thereby exerting antiviral or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: A simpler purine derivative with similar chemical properties.
9-(β-D-Ribofuranosyl)-6-chloropurine: A nucleoside analog with potential antiviral activity.
9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-6-chloropurine: Another benzoylated purine derivative with similar synthetic routes.
Uniqueness
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is unique due to its specific acetyl and benzoyl protecting groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Propiedades
Fórmula molecular |
C26H21ClN4O7 |
|---|---|
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3/t18-,20?,21+,24-/m1/s1 |
Clave InChI |
RIAHWQYBPHENMS-SHAXZFCKSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4N=CN=C5Cl |
SMILES canónico |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)







![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)


